4-(2-Trifluoromethoxyphenyl)pyridine-2-carbonitrile
Overview
Description
Synthesis Analysis
Trifluoromethylpyridines, such as “4-(2-Trifluoromethoxyphenyl)pyridine-2-carbonitrile”, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a phenyl ring through a carbonitrile group. The phenyl ring has a trifluoromethoxy group attached to it.Chemical Reactions Analysis
Trifluoromethylpyridines, such as “this compound”, act as reactants in the preparation of aminopyridines through amination reactions . They are also used as catalytic ligands for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are largely influenced by the presence of the trifluoromethylpyridine group . The unique physicochemical properties of this group are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .Scientific Research Applications
Photopolymerization Monitoring and Acceleration
A study by Ortyl et al. (2019) demonstrated the use of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives as fluorescent molecular sensors for monitoring photopolymerization processes. These derivatives showed higher sensitivity than other commercial probes and were able to accelerate cationic photopolymerization processes. This dual functionality suggests their potential in polymer science for developing new materials and improving polymerization techniques (Ortyl et al., 2019).
Antimicrobial and Antioxidant Activity
Lagu and Yejella (2020) investigated 2-amino-pyridine-3-carbonitrile derivatives for their antimicrobial and antioxidant activities. The study found that certain derivatives exhibited significant antimicrobial zones of inhibition and antioxidant capacities, highlighting their potential in developing new antimicrobial and antioxidant agents (Lagu & Yejella, 2020).
Corrosion Inhibition
Dandia et al. (2013) synthesized pyrazolopyridine derivatives and tested their efficacy as corrosion inhibitors for mild steel in acidic conditions. The study found that these derivatives acted as mixed-type inhibitors, suggesting their application in protecting metal surfaces from corrosion, which is critical in industrial settings (Dandia et al., 2013).
Structural and Spectroscopic Analysis
Tranfić et al. (2011) conducted a comprehensive study on the structural and spectroscopic properties of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. This research provides insights into the compound's molecular structure, hydrogen bonding interactions, and spectral properties, contributing to a deeper understanding of such compounds' chemical behavior (Tranfić et al., 2011).
Novel Synthesis Approaches
Tumey et al. (2008) reported a novel synthesis approach for thieno[2,3-b]pyridine-5-carbonitriles, showcasing a thermally promoted elimination/decarboxylation followed by nucleophilic cyclization. This method represents a scalable and efficient way to produce key intermediates for kinase inhibitors, highlighting the compound's significance in drug discovery and development (Tumey et al., 2008).
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
Tfmp derivatives, in general, are known for their superior pest control properties when compared to traditional phenyl-containing insecticides . This suggests that the compound may interact with its targets, leading to changes that result in pest control.
Biochemical Pathways
Given the known applications of tfmp derivatives in the agrochemical and pharmaceutical industries, it can be inferred that the compound likely interacts with biochemical pathways related to these fields .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridine moiety in the compound may influence its pharmacokinetic properties, potentially affecting its bioavailability .
Result of Action
Tfmp derivatives are known for their superior pest control properties when compared to traditional phenyl-containing insecticides . This suggests that the compound may have similar effects at the molecular and cellular level.
Action Environment
The unique physicochemical properties of the fluorine atom and the pyridine moiety in the compound may influence its stability and efficacy in different environments .
Future Directions
Trifluoromethylpyridines, such as “4-(2-Trifluoromethoxyphenyl)pyridine-2-carbonitrile”, are expected to find many novel applications in the future . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
Properties
IUPAC Name |
4-[2-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)19-12-4-2-1-3-11(12)9-5-6-18-10(7-9)8-17/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIZWJMSUCFHHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)C#N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.